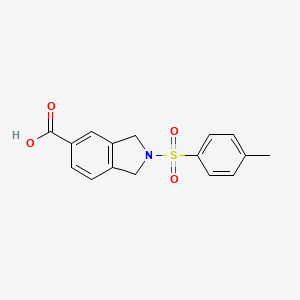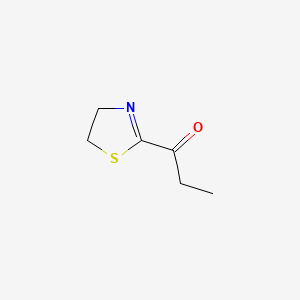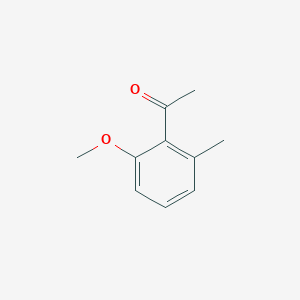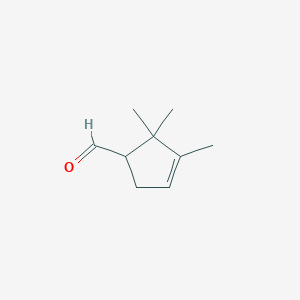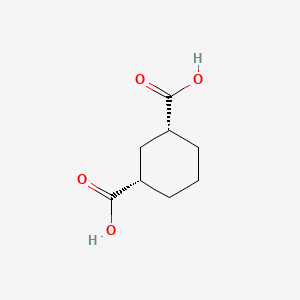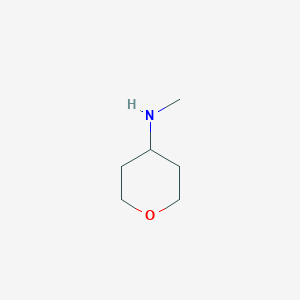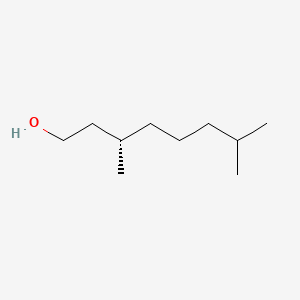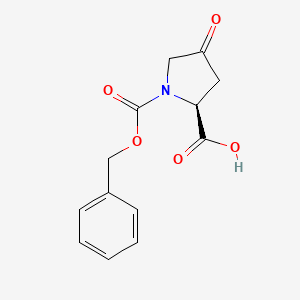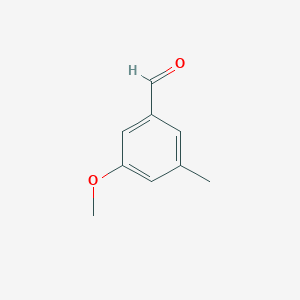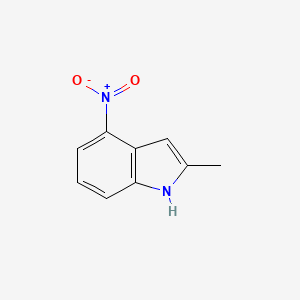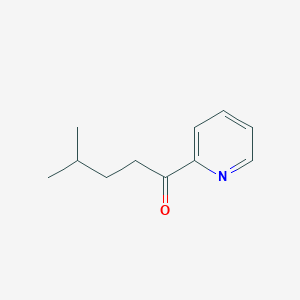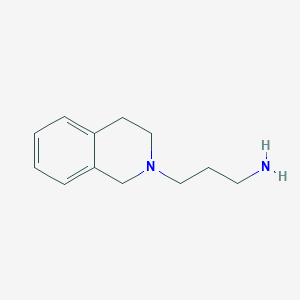
3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine
説明
科学的研究の応用
Synthetic Approaches and Chemical Frameworks
Synthetic methods for the compound and its derivatives have been explored extensively. A notable study outlines the synthesis of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides, which showed significant hemostatic properties, indicating a potential for therapeutic applications in managing blood coagulation (Limanskii et al., 2009). Additionally, innovative synthetic routes for 1,2-dihydroisoquinoline frameworks using environmentally friendly methods have been documented, highlighting the compound's versatility and potential in green chemistry (Asao et al., 2006).
Chemical Transformations and Derivatives
The flexibility of the compound's structure allows for the creation of various derivatives with potential pharmacological applications. For instance, a study elaborated on the synthesis of dihydroisoquinoline-naphthyridinone frameworks, providing insights into novel chemical transformations and potential applications in drug development (Shuvalov & Fisyuk, 2022). Furthermore, the exploration of 1,2-dihydroisoquinolines as intermediates in the synthesis of therapeutic agents, such as anti-HIV and anticancer agents, signifies the compound's importance in medicinal chemistry (Snieckus & da Frota, 2020).
Biological Applications and Activities
Antimicrobial and Antifungal Activities
Several studies have identified derivatives of the compound exhibiting antimicrobial and antifungal activities. For instance, compounds synthesized from reactions with 2,3-dioxopyrrolo[2,1-a]isoquinolines showed marked activity against Candida albicans, highlighting their potential as antifungal agents (Surikova et al., 2010). This paves the way for further exploration of these compounds in developing new antifungal therapies.
Psychotropic, Anti-inflammatory, and Cytotoxic Activities
The compound's derivatives also exhibit diverse biological activities. A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and found to possess psychotropic, anti-inflammatory, and selective cytotoxic effects, indicating their potential in treating various medical conditions (Zablotskaya et al., 2013).
特性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-7-3-8-14-9-6-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWGXKVQFUBMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427960 | |
| Record name | 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine | |
CAS RN |
5596-87-2 | |
| Record name | 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)
